molecular formula C12H16O2 B1584552 4-tert-Butylphenyl acetate CAS No. 3056-64-2

4-tert-Butylphenyl acetate

Cat. No. B1584552
CAS RN: 3056-64-2
M. Wt: 192.25 g/mol
InChI Key: FSALNWWFUMHOAU-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl acetate is a chemical compound with the linear formula C12H16O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

4-tert-Butylphenyl acetate has a density of 1.0±0.1 g/cm3, a boiling point of 256.1±19.0 °C at 760 mmHg, and a flash point of 96.9±10.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization in Chemistry

4-tert-Butylphenyl acetate plays a significant role in the synthesis of various chemical compounds. For instance, its derivatives are used in the synthesis of soluble seco-porphyrazines with bulky substituents, contributing to the development of metallo derivatives with potential applications in coordination chemistry (Gonca & Keskin, 2009).

Application in Organic Reactions

The compound has been utilized in palladium-catalyzed Suzuki coupling reactions. These reactions are critical in organic chemistry for creating carbon-carbon bonds, essential in the synthesis of various organic compounds (Wolfe et al., 1999).

Use in Photocatalysis

4-tert-Butylphenyl acetate's derivatives are studied in photocatalysis. For example, its application in the photo-Fries rearrangement offers insights into the primary reaction steps of this process, which is significant in understanding light-induced chemical reactions (Lochbrunner et al., 2004).

Role in Polymer Science

In polymer science, derivatives of 4-tert-Butylphenyl acetate are used to study the kinetics and mechanism of polyarylate synthesis. This research provides valuable insights into the synthesis process of polyarylates, which are important in the production of high-performance polymers (Huang et al., 1992).

Electrochemical Applications

This compound is also involved in electrochemical studies, such as the electrodeposition of pyrrole and thiophene copolymer, which has applications in supercapacitor development. These studies contribute to the advancement of energy storage technologies (Yue et al., 2012).

Future Directions

While specific future directions for 4-tert-Butylphenyl acetate are not mentioned, related compounds like 2,4-Ditert butyl phenol have shown potential in cancer research . Further investigation and exploration of these compounds could contribute to their potential application as novel therapeutic agents .

properties

IUPAC Name

(4-tert-butylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSALNWWFUMHOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883941
Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylphenyl acetate

CAS RN

3056-64-2
Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name 3056-64-2
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Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
Source EPA DSSTox
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Record name p-tert-butylphenyl acetate
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Record name 4-tert-Butylphenol acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
S Lochbrunner, M Zissler, J Piel, E Riedle… - The Journal of …, 2004 - pubs.aip.org
… Here we report our femtosecond pump probe studies on 4-tert-butylphenyl acetate (BPA) dissolved in cyclohexane. They represent the first time resolved observation of the appearance …
Number of citations: 45 pubs.aip.org
T Oishi, HK Hall Jr - Journal of Polymer Science Part A …, 1992 - Wiley Online Library
… The model reaction of DMT with 4-tertbutylphenyl acetate involving loss of methyl acetate gave comparable results using dibutyltin oxide as catalyst. Based on these model results, …
Number of citations: 16 onlinelibrary.wiley.com
M HIRANO, K FUJIMOTO - Applied Entomology and Zoology, 1977 - jstage.jst.go.jp
… effect of tat-substituted phenyl acetates on carmine mites (Tetranychus cinnabarinus BOISDUVAL), and reported that 3-phenoxybenzyl-oc’isopropyl—4'-tert-butylphenyl acetate was the …
Number of citations: 7 www.jstage.jst.go.jp
PL Ornstein, DM Zimmerman, MB Arnold… - Journal of medicinal …, 2000 - ACS Publications
Introduction. Glutamic acid is the major excitatory neurotransmitter in the central nervous system, exerting its actions at multiple subtypes of excitatory amino acid (EAA) receptors. 1 2-…
Number of citations: 92 pubs.acs.org
H Yang, AS Hay - Synthesis, 1992 - thieme-connect.com
… 2,6-Bis(4-bromophenyl)4-tert-butylphenyl Acetate (13): To a suspension of 11 (16.3 g, 54 mmol) in AcOH (100 mL), Br2 (43.5 g, 270 mmol) was added at rt The mixture was heated to 85 …
Number of citations: 19 www.thieme-connect.com
T Suzuki - Journal of chemical information and computer sciences, 2001 - ACS Publications
… To illustrate a typical estimation of ΔG, we will explain the calculations necessary for 4-tert-butylphenyl acetate ( 1 χ = 6.3929): β-CD complex using the GCM. Using Table 2 and eq 4, …
Number of citations: 47 pubs.acs.org
I Welterlich, O Charov, B Tieke - Macromolecules, 2012 - ACS Publications
Synthesis and characteristic properties of polymers P1–P4 containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain are described. P1 and P2 …
Number of citations: 33 pubs.acs.org
A Pérez-Garrido, AM Helguera, AA Guillén… - Bioorganic & medicinal …, 2009 - Elsevier
This paper reports a QSAR study for predicting the complexation of a large and heterogeneous variety of substances (233 organic compounds) with β-cyclodextrins (β-CDs). Several …
Number of citations: 28 www.sciencedirect.com
K Bowden, A Brownhill - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
… Using 4-tert-butylphenyl acetate as substrate, they demonstrated the occurrence of hydrolysis by a nucleophilic hydroxy/general-base mechanism, rather than nucleophilic attack by …
Number of citations: 13 pubs.rsc.org
JA Tunge, LN Foresee - Organometallics, 2005 - ACS Publications
… To gauge the rate of H/D exchange with solvent, we prepared 4-tert-butylphenyl acetate (3) as an electronically similar model compound that cannot undergo cyclization. Dissolving 3 (…
Number of citations: 176 pubs.acs.org

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